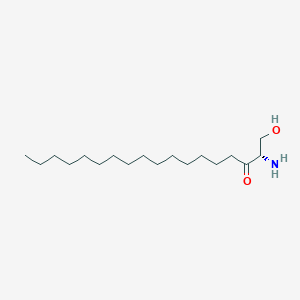
3-Dehydrosphinganine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dehydrosphinganine can be synthesized through the condensation of serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase. This reaction produces 3-ketosphinganine, which is then reduced to this compound by the enzyme 3-ketodihydrosphingosine reductase .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to overexpress the genes encoding serine palmitoyltransferase and 3-ketodihydrosphingosine reductase, thereby facilitating the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Dehydrosphinganine undergoes various chemical reactions, including:
Reduction: It can be reduced to sphinganine by the enzyme 3-ketodihydrosphingosine reductase.
Oxidation: It can be oxidized to form other sphingoid bases.
Common Reagents and Conditions:
Reduction: The reduction of this compound to sphinganine typically requires NADPH as a cofactor.
Oxidation: Oxidation reactions may involve oxidizing agents such as hydrogen peroxide or molecular oxygen.
Major Products:
Reduction: The major product of the reduction reaction is sphinganine.
Oxidation: Oxidation can lead to the formation of various oxidized sphingoid bases.
Scientific Research Applications
3-Dehydrosphinganine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.
Biology: It plays a role in studying sphingolipid metabolism and its impact on cellular functions.
Industry: It is used in the production of bioactive sphingolipids for cosmetic and pharmaceutical applications.
Mechanism of Action
3-Dehydrosphinganine exerts its effects primarily through its role in sphingolipid metabolism. It is converted to sphinganine, which is then further metabolized to form ceramides and other complex sphingolipids. These sphingolipids are involved in various cellular processes, including cell signaling, apoptosis, and membrane structure maintenance .
Comparison with Similar Compounds
Sphinganine: A direct reduction product of 3-dehydrosphinganine.
Ceramides: Complex sphingolipids derived from sphinganine.
Phytosphingosine: Another sphingoid base involved in sphingolipid metabolism.
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of sphingolipids. Its ability to be converted into various bioactive sphingolipids makes it a critical compound in sphingolipid metabolism .
Properties
IUPAC Name |
(2S)-2-amino-1-hydroxyoctadecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNOSOGGAARKZ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Dehydrosphinganine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16105-69-4 | |
| Record name | 3-Dehydrosphinganine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


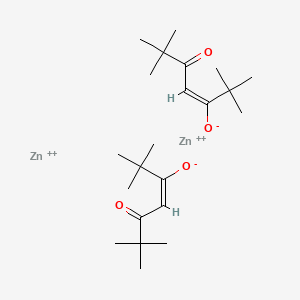
![(1R,2R)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B8117807.png)
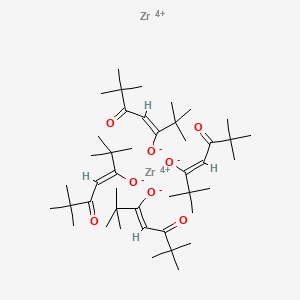
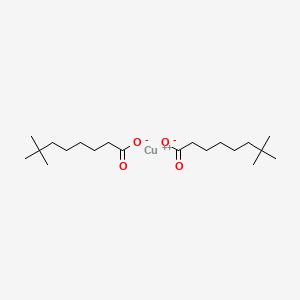

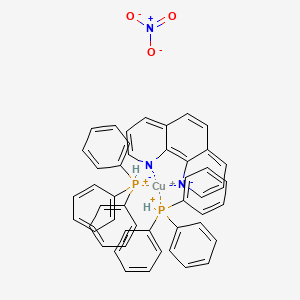
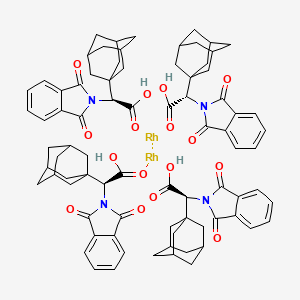

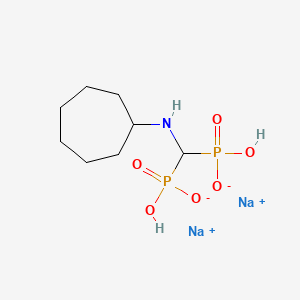
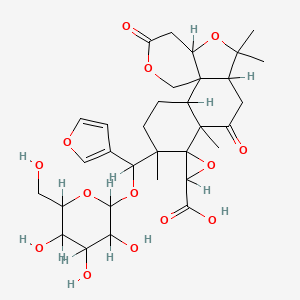
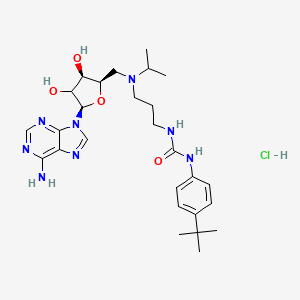
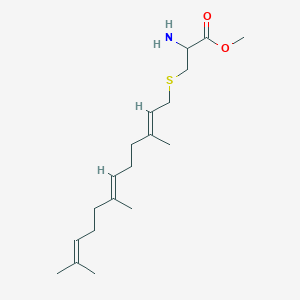
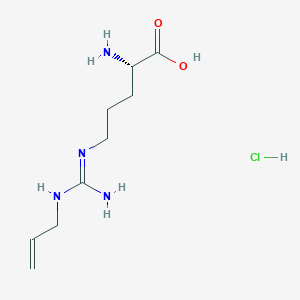
![potassium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8117895.png)
